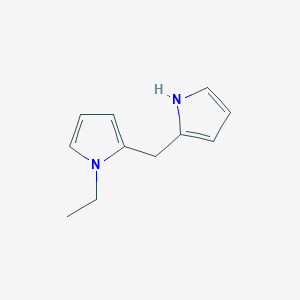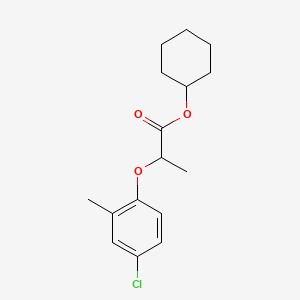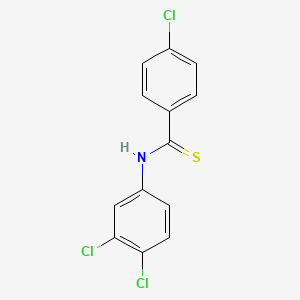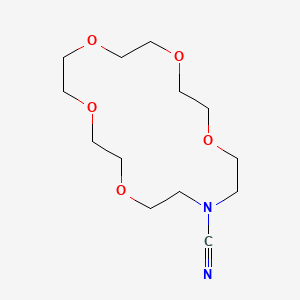
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal cations, which makes them valuable in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes multiple oxygen atoms and a nitrogen atom within a large ring, allowing it to interact with various ions and molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile typically involves the cyclization of linear precursors containing ethylene glycol units and an amine group. One common method involves the reaction of bis(2-chloroethyl) ether with a primary amine in the presence of a base, such as sodium hydroxide, to form the macrocyclic ring. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the macrocyclic ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Complexation Reactions: The compound can form stable complexes with metal cations, such as sodium, potassium, and calcium, through coordination bonds with the oxygen atoms in the ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Metal Cations: Metal salts, such as sodium chloride or potassium iodide, are often used in complexation reactions.
Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines or ethers.
Complexes: The major products of complexation reactions are metal-cation complexes, which can be isolated and characterized by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study the binding properties and stability of metal complexes.
Medicine: Its ability to form complexes with metal ions makes it a potential candidate for use in diagnostic imaging and targeted drug delivery.
Industry: The compound is used in the extraction and separation of metal ions from mixtures, which is valuable in environmental and industrial processes.
Wirkmechanismus
The mechanism by which 1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile exerts its effects primarily involves the formation of stable complexes with metal cations. The oxygen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating their transport across membranes or their separation from mixtures. The nitrogen atom can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: This compound is similar in structure but lacks the carbonitrile group, which can affect its binding properties and reactivity.
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane-16-carbonitrile: This compound has a similar macrocyclic structure but with different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its macrocyclic ring, which allows for versatile interactions with various ions and molecules
Eigenschaften
CAS-Nummer |
80900-28-3 |
|---|---|
Molekularformel |
C13H24N2O5 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1,4,7,10,13-pentaoxa-16-azacyclooctadecane-16-carbonitrile |
InChI |
InChI=1S/C13H24N2O5/c14-13-15-1-3-16-5-7-18-9-11-20-12-10-19-8-6-17-4-2-15/h1-12H2 |
InChI-Schlüssel |
ANZGDQIYVOSPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCOCCN1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


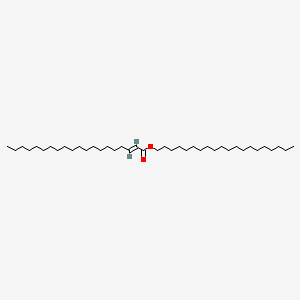
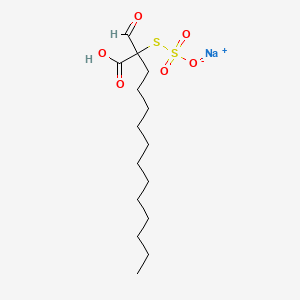
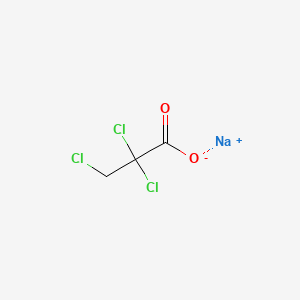
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)


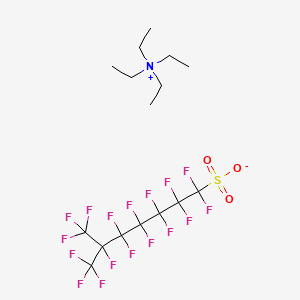
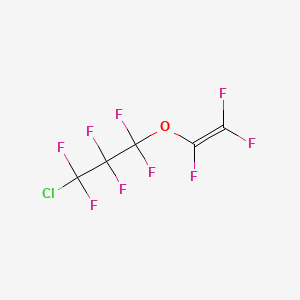
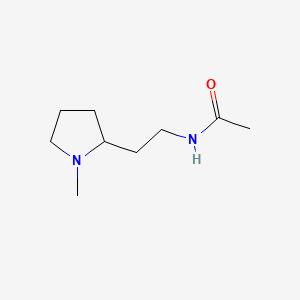
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
